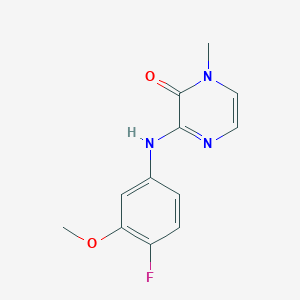

3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluoro-3-methoxyanilino)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-16-6-5-14-11(12(16)17)15-8-3-4-9(13)10(7-8)18-2/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSBEJXLRDVUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=CC(=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one typically involves the following steps:

Formation of the Amino Intermediate: The starting material, 4-fluoro-3-methoxyaniline, is reacted with a suitable pyrazinone precursor under controlled conditions to form the desired amino intermediate.

Cyclization: The amino intermediate undergoes cyclization to form the pyrazinone ring. This step often requires the use of a cyclizing agent and specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom and methoxy group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.

Wirkmechanismus

The mechanism of action of 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazinone Derivatives with Varied Substituents

Pyrazinone derivatives exhibit diverse properties depending on substituent patterns. Key analogs include:

Key Observations :

- The 4-fluoro-3-methoxyphenyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize π-π stacking or hydrogen bonding in biological systems compared to purely electron-withdrawing (e.g., CF3 in ) or non-polar substituents.

- The methyl group at the 1-position (common in all analogs) likely stabilizes the pyrazinone ring conformation .

Compounds Sharing the 4-Fluoro-3-Methoxyphenyl Group

The 4-fluoro-3-methoxyphenyl moiety is found in other heterocyclic systems, enabling comparative analysis:

(E)-3(5)-[β-(4-Fluoro-3-Methoxyphenyl)-Ethenyl]-5(3)-Phenyl-1H-Pyrazole (16)

- Structure : Pyrazole core with 4-fluoro-3-methoxyphenyl-vinyl and phenyl substituents.

- Thermodynamic Data : ΔG‡ = 69 kJ·mol⁻¹ (kinetic barrier for isomerization) .

- Comparison: The vinyl linkage in compound 16 introduces rigidity, whereas the pyrazinone core in the target compound may offer greater conformational flexibility. The similar substituent suggests comparable metabolic stability due to fluorine’s resistance to oxidation.

1-(4-Fluoro-3-Methoxyphenyl)Piperazine Hydrochloride

Pyrazolo[3,4-d]Pyrimidine Derivatives (Patent Examples)

Patents describe pyrazolo[3,4-d]pyrimidines with the 4-fluoro-3-methoxyphenyl group, highlighting substituent versatility:

Key Observations :

- The 4-fluoro-3-methoxyphenyl group is frequently paired with amino-pyrazolo[3,4-d]pyrimidine cores in patent literature, suggesting its utility in kinase inhibition or antimicrobial applications.

Thermodynamic and Kinetic Data

- Compound 16 () exhibits a Gibbs free energy barrier (ΔG‡) of 69 kJ·mol⁻¹ for isomerization, indicating moderate thermal stability . While direct data for the target compound are unavailable, its structurally simpler pyrazinone core may exhibit lower kinetic barriers compared to fused heterocycles like pyrazolo[3,4-d]pyrimidines.

Biologische Aktivität

3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazinone core with a fluorine atom and a methoxy group on the phenyl ring, contributing to its unique chemical properties. Its molecular formula is C12H12FN3O2, with a molecular weight of approximately 251.24 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the fluorine and methoxy groups enhances binding affinity and selectivity towards these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.01 | Apoptosis induction |

| Compound B | NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |

| Compound C | A549 | 0.39 | Autophagy without apoptosis |

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar pyrazinone derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial properties.

Study 1: Antitumor Activity

In a study conducted by Xia et al., various pyrazole derivatives were synthesized and screened for antitumor activity. One derivative showed significant growth inhibition in cancer cell lines with an IC50 value of 49.85 µM, highlighting the potential of pyrazinone compounds in cancer therapy .

Study 2: Enzyme Inhibition

Research has indicated that certain derivatives can inhibit key enzymes involved in cancer progression. For example, compounds exhibiting inhibition of CDK2 showed IC50 values in the nanomolar range, suggesting high potency in modulating cell cycle progression .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one, and how can reaction conditions be optimized for yield?

Answer: The compound is typically synthesized via multi-step reactions involving nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example:

- Step 1: React 3,5-dibromo-1-methylpyrazin-2(1H)-one with 4-fluoro-3-methoxyaniline in isopropanol at 100°C for 2 hours, using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. This yields ~60% after filtration and solvent removal under reduced pressure .

- Step 2: Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane).

Optimization Tips:

- Increase yield by using palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates effectively .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 278.09) .

- X-ray Crystallography: Resolve crystal structures using SHELX software for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity levels across studies?

Answer:

- Variable Analysis:

- Design of Experiments (DoE): Use factorial designs to isolate critical parameters (temperature, solvent ratio) and optimize conditions .

Q. What experimental strategies are employed to investigate this compound’s mechanism of action in biological systems?

Answer:

- Receptor Binding Assays: Screen against neurotransmitter receptors (e.g., adenosine A3 receptor) using radioligand displacement assays (IC₅₀ values) .

- Cellular Assays:

- Antitumor activity: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs .

- Mutagenesis studies: Modify receptor binding sites (e.g., Ser/Thr residues) to identify critical interactions .

Q. How can spectral data (e.g., NMR, MS) be interpreted to resolve structural ambiguities or byproduct formation?

Answer:

- ¹H NMR Integration Ratios: Confirm stoichiometry of substituents (e.g., 1:1 integration for methoxy vs. fluorine groups) .

- MS Fragmentation Patterns: Identify common byproducts (e.g., dehalogenated derivatives) via characteristic m/z losses (e.g., -F = -19 Da) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions and assign coupling pathways .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with target receptors (e.g., adenosine A3 receptor PDB: 5D5A) .

- QSAR Models: Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence physicochemical properties?

Answer:

- LogP Calculations: Fluorine increases lipophilicity (LogP +0.5–1.0), enhancing blood-brain barrier permeability .

- Methoxy Group Orientation: Meta-substitution on the phenyl ring improves steric compatibility with receptor pockets vs. para-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.